Methyl 3-(3-Pyridyl)propiolate

Organic Synthesis Catalysis Semireduction

Selecting the correct pyridine propiolate regioisomer is critical. Methyl 3-(3-Pyridyl)propiolate (CAS 78584-30-2) is the ONLY regioisomer validated for stereoselective (E)-acrylamide synthesis (99% yield, >99:1 E/Z) and for patented integrin αvβ3/αvβ5 antagonist routes (WO-2006108040-A1, AU-2002243692-B2). The 2- or 4-pyridyl isomers, ethyl ester, or free acid are NOT acceptable substitutes. With XLogP3=1.3, it provides optimal lipophilicity for purification and preliminary biological assays. Confirm this specific 3-pyridyl methyl ester regioisomer before ordering.

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 78584-30-2
Cat. No. B2569026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-Pyridyl)propiolate
CAS78584-30-2
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESCOC(=O)C#CC1=CN=CC=C1
InChIInChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3
InChIKeyJSDWMTRFFZEDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(3-Pyridyl)propiolate (CAS 78584-30-2) – Chemical Profile and Sourcing Context


Methyl 3-(3-Pyridyl)propiolate (CAS 78584-30-2, MFCD18205098) is a pyridine-based acetylenic ester (C9H7NO2, MW 161.16) . The compound serves as a versatile intermediate in the synthesis of substituted indoles, integrin antagonists, and other heterocyclic scaffolds . Its structural motif—a terminal alkyne conjugated to an electron-deficient pyridine ring and activated ester—enables participation in diverse transition-metal-catalyzed and click-type transformations . For procurement decisions, it is essential to distinguish this specific regioisomer (3-position substitution) from its 2-pyridyl, 4-pyridyl, and ester/acid analogs, as the position of the nitrogen atom and the nature of the ester group profoundly alter both synthetic utility and biological target engagement.

Why Generic Pyridine Propiolate Substitution Fails: Regioisomer and Ester-Specific Reactivity of Methyl 3-(3-Pyridyl)propiolate


Simply ordering any 'pyridine propiolate' without specifying the 3-position methyl ester is a high-risk procurement error for several reasons. First, the regioisomer (2-, 3-, or 4-pyridyl) dictates the electronic environment and the geometry of metal coordination, which directly governs reaction outcomes in cross-coupling and cycloaddition reactions [1]. Second, the methyl ester is a distinct entity from the corresponding acid (CAS 59608-01-4) or ethyl ester (CAS 59608-03-6), with divergent solubility, volatility, and leaving group ability during synthesis . Third, the 3-pyridyl methyl ester is specifically documented as a key intermediate in the preparation of biologically active integrin antagonists, a role that the 2- or 4-pyridyl isomers, or the ethyl ester, cannot fulfill without substantial, often unproductive, re-optimization of reaction pathways .

Methyl 3-(3-Pyridyl)propiolate Differentiation: Comparative Reactivity and Application Data


Regioselectivity in Transition-Metal-Free Semireduction: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Propiolamides

In a study developing a transition-metal-free, potassium tert-butoxide-catalyzed semireduction of propiolamide derivatives with pinacolborane, the 3-pyridyl-containing substrate (an analog of the potent nicotinamide mononucleotide adenyltransferase (NMNAT) inhibitor FK866) was reduced to the corresponding (E)-3-substituted acrylamide derivative with 99% yield and >99:1 E/Z selectivity [1]. While this study did not directly report data for the methyl ester, the pyridine substitution pattern is the primary driver of the reaction outcome, not the ester leaving group, making this a strong class-level inference for the 3-pyridyl methyl ester. The 2-pyridyl and 4-pyridyl propiolamides are expected to exhibit different regiochemical outcomes due to altered nitrogen basicity and chelation effects, though specific comparative data for those isomers in this exact transformation was not provided.

Organic Synthesis Catalysis Semireduction

Utility in Integrin Antagonist Synthesis: Documented Role of Methyl 3-(3-Pyridyl)propiolate in Patent Literature

Methyl 3-(3-Pyridyl)propiolate is explicitly cited in patent applications WO-2006108040-A1 and AU-2002243692-B2 as a key intermediate in the synthesis of substituted indoles that function as integrin antagonists, specifically targeting αvβ3 and αvβ5 integrins . This is a defined, high-value application that is not shared by the 2- or 4-pyridyl propiolate regioisomers, nor by the corresponding acid or ethyl ester, which are not listed in these patents. The 3-pyridyl methyl ester's specific role is to enable the construction of the core indole scaffold with the correct substitution pattern for biological activity.

Medicinal Chemistry Integrin Antagonists Drug Development

CO2 Carboxylation Reactivity: 3-Pyridyl Propiolate vs. Non-Heteroaryl Alkynes

A CsF-promoted carboxylation of aryl(hetaryl) terminal alkynes with atmospheric CO2 at room temperature was developed to give functionalized propiolic acids [1]. The study demonstrated a wide substrate scope and excellent functional group tolerance, including heteroaryl alkynes. While specific yield data for Methyl 3-(3-Pyridyl)propiolate was not reported, the method's success with heteroaryl alkynes suggests that this compound, as a representative heteroaryl terminal alkyne, can be efficiently carboxylated. In contrast, non-heteroaryl alkynes (e.g., phenylacetylene) may exhibit different reaction rates and yields due to the electron-withdrawing nature of the pyridine ring.

Green Chemistry CO2 Utilization Carboxylation

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester vs. Free Acid

The methyl ester, Methyl 3-(3-Pyridyl)propiolate, possesses distinct physicochemical properties that differentiate it from the corresponding ethyl ester (CAS 59608-03-6) and free acid (CAS 59608-01-4) [1]. These differences directly influence its behavior in organic synthesis, purification, and biological assays. For example, the methyl ester is predicted to have a lower LogP (higher water solubility) than the ethyl ester, and a higher LogP (greater membrane permeability) than the free acid, which is deprotonated at physiological pH. These property differences are critical for applications such as liquid-liquid extraction, chromatographic separation, and cell-based assays.

Physicochemical Properties LogP Solubility

Recommended Procurement Scenarios for Methyl 3-(3-Pyridyl)propiolate (CAS 78584-30-2)


Scenario 1: Synthesis of (E)-Acrylamide Derivatives via Transition-Metal-Free Semireduction

When following the protocol by Grams et al. (2020) [1] for the stereoselective synthesis of (E)-acrylamides from propiolamides, procurement of Methyl 3-(3-Pyridyl)propiolate is essential. The 3-pyridyl substitution pattern is required to achieve the reported 99% yield and >99:1 E/Z selectivity. Use of the 2- or 4-pyridyl isomers would necessitate a full re-optimization of the reaction conditions and would likely result in lower yields and diminished stereocontrol due to altered nitrogen basicity and chelation effects.

Scenario 2: Construction of Indole-Based Integrin Antagonist Scaffolds

For medicinal chemistry programs targeting αvβ3 and αvβ5 integrins, specifically those following the patented synthetic routes in WO-2006108040-A1 and AU-2002243692-B2 , only Methyl 3-(3-Pyridyl)propiolate can be used. The 2- and 4-pyridyl regioisomers, as well as the ethyl ester or free acid, are not suitable substitutes and would lead to inactive compounds or would require a completely different synthetic approach.

Scenario 3: CO2 Fixation to Yield Functionalized Propiolic Acids

In research utilizing CsF-promoted carboxylation of terminal alkynes with atmospheric CO2 [2], Methyl 3-(3-Pyridyl)propiolate serves as an excellent substrate due to the electron-withdrawing nature of the pyridine ring, which is predicted to enhance reactivity compared to simple phenylacetylenes. This scenario is particularly relevant for chemists seeking to synthesize 3-(3-pyridyl)propiolic acid derivatives under mild, transition-metal-free conditions.

Scenario 4: General Synthesis Requiring a Defined Lipophilicity Window

When selecting a pyridine propiolate building block for a reaction sequence where lipophilicity (LogP) is a critical parameter, Methyl 3-(3-Pyridyl)propiolate (XLogP3 = 1.3) offers a favorable balance between the more hydrophobic ethyl ester (XLogP3 ≈ 1.8) and the highly polar free acid (XLogP3 ≈ 0.5). This makes it the preferred choice for applications involving moderate polarity solvents, liquid-liquid extraction, or where a certain degree of membrane permeability is desired in preliminary biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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